Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride
Overview
Description
“Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride” is a chemical compound with the molecular formula C9H18ClNO3 . It is also known by its synonyms “Methyl 3-(3-pyrrolidinylmethoxy)propanoatehydrochloride” and "METHYL 3-(PYRROLIDIN-3-YLMETHOXY)PROPANOATE HYDROCHLORIDE" .
Molecular Structure Analysis
The InChI code for “Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride” is 1S/C8H15NO2.ClH/c1-11-8 (10)3-2-7-4-5-9-6-7;/h7,9H,2-6H2,1H3;1H . This code represents the molecular structure of the compound.Scientific Research Applications
Chemical Synthesis and Modification
Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride has been explored in various chemical synthesis and modification studies. For instance, the synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one derivatives involved reducing methyl 3-(5-nitro-l,3-dioxane-5-yl)propanoate derivatives, leading to high yields of N-hydroxypyrrolidin-2-one derivatives through an unexpected cyclization step, showcasing its utility in generating novel compounds (Mironiuk-Puchalska, E., Kołaczkowska, E., & Sas, W., 2008). Furthermore, the compound has been involved in the synthesis and structural analysis of uracil derivatives, indicating its versatility in creating diverse molecular structures for further chemical and pharmaceutical investigations (Yao, T., Yi, J., Zhou, S., & Xiong, J., 2013).
Pyrolysis and Kinetic Studies
Research on methyl propanoate pyrolysis at low pressure reveals insights into the decomposition pathways of related esters, including methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride. Such studies are crucial for understanding the thermal stability and decomposition mechanisms of esters, potentially applicable in various industrial processes (Zhao, L., Xie, M., Ye, L., Cheng, Z., Cai, J., Li, Y., Qi, F., & Zhang, L., 2013).
Analytical and Environmental Applications
The compound has also found applications in the analytical and environmental sciences. For example, it served as a precursor in the development of new ion-pairing reagents for the separation and determination of metal ions in pharmaceutical and environmental samples, demonstrating its utility in enhancing analytical methodologies for metal analysis (Belin, G., & Gülaçar, F., 2005).
Advanced Material Synthesis
In the field of materials science, derivatives of methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride have been used in synthesizing functional polysiloxanes. These materials show significant fluorescence properties and have applications in hydrophilic modifications, indicating potential uses in biomedical and technological applications (Cao, J., Zuo, Y., Wang, D., Zhang, J., & Feng, S., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(pyrrolidin-3-ylmethoxy)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)3-5-13-7-8-2-4-10-6-8;/h8,10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDGFRLKSHVIPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-pyrrolidinylmethoxy)propanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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